molecular formula C15H12BrIO2 B1396842 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1291094-65-9

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B1396842
CAS No.: 1291094-65-9
M. Wt: 431.06 g/mol
InChI Key: PNHUJQOGRWCBCR-UHFFFAOYSA-N
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Description

Historical Context of Benzodioxine Chemistry

The 1,4-benzodioxane scaffold has been a cornerstone of medicinal and synthetic chemistry since the mid-20th century. Early work in the 1960s, such as the Merck AG patent (IL-26708-A), demonstrated methods for synthesizing benzodioxane derivatives, laying the groundwork for later pharmacological applications. The 1,4-benzodioxane structure gained prominence through drugs like doxazosin, a hypertension medication, which highlighted its biological relevance.

Key milestones include:

  • 1965 : First synthetic protocols for 1,4-benzodioxanes using dibromoethane and phenolic precursors.
  • 2000s : Development of asymmetric hydrogenation techniques for enantioselective synthesis of 2-substituted 1,4-benzodioxanes.
  • 2020s : Innovations in green chemistry, such as glycerol carbonate-mediated alkylation of catechol derivatives to form 2-hydroxymethyl-1,4-benzodioxane.

Recent advances in computational design have further enabled targeted modifications of the benzodioxane core for drug discovery.

Significance of Halogenated Heterocyclic Compounds

Halogenated heterocycles are critical in modern drug design due to their enhanced binding affinity and metabolic stability. The introduction of halogens like bromine and iodine alters electronic properties, improves lipophilicity, and facilitates interactions with biological targets via halogen bonding.

Key roles of halogens in heterocycles :

  • Bioactivity modulation : Bromine and iodine increase steric bulk, enhancing selectivity for enzyme active sites (e.g., kinase inhibitors).
  • Synthetic versatility : Halogens serve as leaving groups in cross-coupling reactions, enabling structural diversification.
  • Stability enhancement : Iodine’s high atomic radius improves resistance to oxidative degradation.

For example, halogenated benzodioxanes have shown promise as inhibitors of HSF1 and p38α MAPK pathways in cancer research.

Classification of 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b]dioxine

This compound belongs to three overlapping chemical classes:

Classification Structural Features Representative Examples
1,4-Benzodioxanes Fused benzene and dioxane rings Doxazosin, CCT251236
Halogenated Heterocycles Bromine and iodine substituents on aromatic systems 5-Iodo-1,3-benzodioxole derivatives
Bis-Aryl Ethers Ether-linked benzyl groups at positions 2 and 5 Polybrominated diphenyl ethers

Physicochemical Properties :

  • Molecular formula : C₁₅H₁₂BrIO₂.
  • Molecular weight : 431.06 g/mol.
  • Key structural motifs :
    • Central 2,3-dihydrobenzodioxine core.
    • 2-Bromo-5-iodobenzyl substituent at position 6.

Research Significance and Applications

This compound serves as a versatile intermediate in organic synthesis and drug discovery:

Table 1: Applications in Recent Studies

Application Study Details Reference
Anticancer agent synthesis Used to develop HSF1 pathway inhibitors via bisamide functionalization.
Enzyme inhibition Tested as a potential α-glucosidase and acetylcholinesterase inhibitor in sulfonamide derivatives.
Radiolabeling precursor Iodine-125 variants explored for imaging applications due to high radiostability.

Synthetic routes :

  • From gallic acid : Six-step process involving Fischer esterification, dibromoethane cyclization, and amidation.
  • Cross-coupling : Suzuki-Miyaura reactions using iodobenzyl intermediates.

Properties

IUPAC Name

6-[(2-bromo-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHUJQOGRWCBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Bromo-5-iodobenzyl Alcohol Intermediate

This intermediate is a key precursor to the final compound. A patented method provides an efficient and industrially feasible synthesis route:

Step Reaction Description Reagents & Conditions Outcome
S1 Iodination of o-benzylamine to form 2-methyl-4-iodoaniline Phase transfer catalyst, ammonium bicarbonate, iodinating reagent Introduction of iodine at the 4-position
S2 Diazotization and bromination of 2-methyl-4-iodoaniline to yield 2-bromo-4-iodotoluene Diazotization reagents, bromination conditions Bromine introduced at the 2-position
S3 Bromination of methyl group using N-bromosuccinimide (NBS) and initiator NBS, initiator (e.g., benzoyl peroxide), solvent (CCl4), reflux Formation of 2-bromo-4-iodobromomethylbenzene
S4 Conversion of bromomethyl group to benzyl alcohol via base hydrolysis Alkali (e.g., NaOH), aqueous conditions Formation of 2-bromo-5-iodobenzyl alcohol

Key advantages:

  • Avoids lithium aluminum hydride reduction, reducing hydrogen gas evolution and operational hazards
  • No isomer formation during iodination, ensuring product purity
  • Simple process suitable for scale-up and industrial production

Coupling to 2,3-Dihydrobenzo[b]dioxine

According to patent US10011627B2, the coupling involves:

Step Reaction Description Reagents & Conditions Outcome
Dissolution Dissolve 6-(2-chloro-5-iodobenzyl)-2,3-dihydrobenzo[b]dioxine in mixed solvent THF and toluene mixture Prepares for substitution reaction
Substitution Nucleophilic substitution of chloro with bromo substituent Appropriate brominating agents or halogen exchange conditions Formation of 6-(2-bromo-5-iodobenzyl)-2,3-dihydrobenzo[b]dioxine

The exact conditions for halogen exchange are often optimized depending on the substrate and desired yield.

Reaction Conditions and Optimization

  • Solvents: Tetrahydrofuran (THF), toluene, carbon tetrachloride (CCl4) for bromination steps
  • Temperature: Reflux conditions (typically 70–80 °C) for bromination with NBS
  • Catalysts/Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) for radical bromination
  • Bases: Alkali hydroxides for hydrolysis steps
  • Purification: Flash chromatography on silica gel with ethyl acetate/hexane mixtures

Data Table Summarizing Key Preparation Steps

Step Intermediate/Product Reagents Conditions Yield (%) Notes
1 2-Methyl-4-iodoaniline Iodinating reagent, phase transfer catalyst Ambient to mild heating High Selective iodination, no isomers
2 2-Bromo-4-iodotoluene Diazotization reagents, bromine source Controlled temperature Moderate to high Clean bromination
3 2-Bromo-4-iodobromomethylbenzene NBS, initiator (AIBN or benzoyl peroxide) Reflux in CCl4, 3–6 h 70–85 Radical bromination of methyl group
4 2-Bromo-5-iodobenzyl alcohol Alkali hydrolysis Aqueous base, room temperature High Avoids hazardous reductions
5 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b]dioxine Halogen exchange/substitution THF/toluene solvent, reflux Moderate to high Final target compound

Research Findings and Industrial Relevance

  • The described synthetic route is notable for its operational simplicity , high selectivity , and scalability .
  • Avoidance of lithium aluminum hydride reduction in the benzyl alcohol synthesis significantly reduces safety risks associated with hydrogen gas evolution.
  • The use of radical bromination with NBS under controlled conditions provides efficient functionalization of methyl groups to bromomethyl intermediates, a critical step for further derivatization.
  • The coupling to the benzo[d]dioxine core is facilitated by halogen exchange or substitution reactions in mixed solvents, allowing for good yields and purity.
  • These methods are suitable for industrial application, enabling the production of this compound as an intermediate for pharmaceuticals or specialty chemicals.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium bromide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to various biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is highly versatile, with modifications primarily occurring at the 5-, 6-, or 7-positions. Below is a comparative analysis of key derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine 6-benzyl (2-Br, 5-I) ~435.9* Potential halogen-directed interactions in drug design -
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine 6-Br 231.05 Intermediate in synthesis of PKM2 activators
5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine 5-Br, 8-OCH₃ 245.07 Pharmaceutical and material science applications
6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine 6-NO₂ 195.15 Precursor for reduction to amines
(E)-6-(2-Bromovinyl)-2,3-dihydrobenzo[b][1,4]dioxine 6-(E)-CH=CHBr 255.08 Cross-coupling reactions
6-(2,3-Dihydrobenzo[b][1,4]dioxine) heterocycle (analogue 3) Unmodified core in sulfonamide derivatives Variable PKM2 activation (AC50 = 270 nM)

*Calculated based on formula C₁₅H₁₁BrIO₂.

Key Observations :

  • Halogenation: The target compound’s dual bromo-iodo substitution distinguishes it from mono-halogenated analogs like 6-bromo or 5-bromo derivatives. Iodine’s polarizability and larger atomic radius may enhance binding to hydrophobic pockets in biological targets compared to lighter halogens .
  • Functional Groups: Derivatives with electron-withdrawing groups (e.g., NO₂, Br) are often intermediates for further functionalization, whereas methoxy or benzyl groups enhance lipophilicity and bioavailability .
Physicochemical Properties
  • Synthetic Accessibility : Bromo and iodo substituents enable participation in Suzuki or Ullmann couplings, similar to the utility of 6-bromo and 5-iodo derivatives in cross-coupling reactions .

Q & A

What are the key synthetic strategies for preparing 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine, and how do reaction conditions influence yield?

Basic Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions using precursors like 2,3-dihydrobenzo[b][1,4]dioxine derivatives. For example, bromo- and iodo-substituted benzyl groups are introduced via alkylation or cross-coupling (e.g., Suzuki-Miyaura). A common approach involves reacting 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone with iodinated aryl halides under palladium catalysis . Optimizing reaction temperature (e.g., 70–80°C for acyl chloride activation) and solvent systems (e.g., THF for LiAlH4 reductions) is critical for achieving yields >50% .

Advanced Consideration:
Competing side reactions, such as over-halogenation or oxidation of the dioxane ring, can reduce yields. Using sterically hindered bases (e.g., DABCO) or organocatalysts in cyclization steps improves regioselectivity . For instance, catalytic DABCO (5 mol%) in dimethyl carbonate (DMC) enhances cyclization efficiency (83% yield) while minimizing byproducts .

How do researchers characterize the structural and electronic properties of this compound?

Basic Methodological Answer:
Standard techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and dioxane ring integrity. For example, aromatic protons in the 6-position of the dioxane ring resonate at δ 6.7–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and halogen presence (e.g., isotopic patterns for Br/I) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 2
Reactant of Route 2
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

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